Cas no 269083-13-8 (6-Benzothiazolamine,7-methoxy-(9CI))
6-Benzothiazolamine,7-methoxy-(9CI) Chemical and Physical Properties
Names and Identifiers
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- 6-Benzothiazolamine,7-methoxy-(9CI)
- 7-methoxy-1,3-benzothiazol-6-amine
- DTXSID40663254
- 6-Benzothiazolamine, 7-methoxy-
- 269083-13-8
- DB-273062
-
- Inchi: 1S/C8H8N2OS/c1-11-7-5(9)2-3-6-8(7)12-4-10-6/h2-4H,9H2,1H3
- InChI Key: PCQCGZLJFTZEGO-UHFFFAOYSA-N
- SMILES: S1C=NC2=CC=C(C(=C12)OC)N
Computed Properties
- Exact Mass: 180.036
- Monoisotopic Mass: 180.036
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.4A^2
- XLogP3: 1.7
6-Benzothiazolamine,7-methoxy-(9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A051000306-250mg |
6-Amino-7-methoxybenzothiazole |
269083-13-8 | 98% | 250mg |
$882.26 | 2023-09-02 | |
| Alichem | A051000306-500mg |
6-Amino-7-methoxybenzothiazole |
269083-13-8 | 98% | 500mg |
$1247.95 | 2023-09-02 | |
| Alichem | A051000306-1g |
6-Amino-7-methoxybenzothiazole |
269083-13-8 | 98% | 1g |
$2024.25 | 2023-09-02 |
6-Benzothiazolamine,7-methoxy-(9CI) Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 6-Benzothiazolamine,7-methoxy-(9CI)
Introduction to 6-Benzothiazolamine,7-methoxy-(9CI) and Its Significance in Modern Chemical Research
The compound with the CAS number 269083-13-8, identified as 6-Benzothiazolamine,7-methoxy-(9CI), represents a fascinating molecule in the realm of chemical biology and pharmaceutical development. This compound belongs to the benzothiazole class, a scaffold that has garnered considerable attention due to its diverse pharmacological properties. The benzothiazole core is a privileged structure in medicinal chemistry, often incorporated into molecules targeting various therapeutic areas such as cancer, inflammation, and infectious diseases.
The presence of a methoxy group at the 7-position and an amine substituent at the 6-position in 6-Benzothiazolamine,7-methoxy-(9CI) introduces unique electronic and steric characteristics that can modulate its biological activity. This specific arrangement has been explored in recent studies for its potential in modulating enzyme inhibition and receptor binding. The (9CI) notation indicates that this is a chemical isomer, further emphasizing the importance of structural specificity in drug design.
In recent years, there has been a surge in research focused on developing novel benzothiazole derivatives as therapeutic agents. One of the most compelling areas of investigation has been their role in anticancer therapy. Studies have demonstrated that benzothiazole derivatives can interfere with critical cellular pathways involved in tumor growth and survival. For instance, compounds like 6-Benzothiazolamine,7-methoxy-(9CI) have shown promise in inhibiting kinases and other enzymes that are overexpressed in cancer cells.
Moreover, the methoxy group in 6-Benzothiazolamine,7-methoxy-(9CI) can serve as a point for further functionalization, allowing chemists to design molecules with enhanced selectivity and potency. This flexibility has led to the development of several lead compounds that are currently undergoing preclinical evaluation. The amine group at the 6-position also provides a handle for conjugation with other biomolecules, such as peptides or antibodies, to enhance bioavailability or target specificity.
The synthesis of 6-Benzothiazolamine,7-methoxy-(9CI) involves multi-step organic transformations that highlight the synthetic prowess required to construct complex heterocyclic systems. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the benzothiazole core. Subsequent functionalization steps introduce the methoxy and amine groups at strategic positions. These synthetic routes are often optimized for yield and purity, ensuring that the final product meets the stringent requirements for biological testing.
Recent advancements in computational chemistry have further accelerated the discovery of novel benzothiazole derivatives like 6-Benzothiazolamine,7-methoxy-(9CI). Molecular modeling techniques allow researchers to predict binding affinities and metabolic stability with high accuracy. This approach has enabled the rapid screening of large libraries of compounds, identifying those with optimal pharmacokinetic profiles. Such computational tools are indispensable in modern drug discovery pipelines.
The biological evaluation of 6-Benzothiazolamine,7-methoxy-(9CI) has revealed several intriguing properties. In vitro studies have shown that this compound exhibits modest inhibitory activity against certain kinases associated with cancer cell proliferation. Additionally, it demonstrates anti-inflammatory effects by modulating cytokine production pathways. These findings suggest that 6-Benzothiazolamine,7-methoxy-(9CI) could be a valuable starting point for developing new therapeutic agents.
One particularly exciting application of benzothiazole derivatives is their use as probes to study enzyme mechanisms. The unique structural features of these compounds allow them to interact with biological targets in specific ways, providing insights into enzyme function and regulation. For example, 6-Benzothiazolamine,7-methoxy-(9CI) has been used to investigate the catalytic activity of certain enzymes involved in metabolic pathways relevant to human health.
The future prospects for 6-Benzothiazolamine,7-methoxy-(9CI) and related compounds are promising. Ongoing research aims to improve their potency and selectivity through structural modifications. Additionally, exploring new synthetic methodologies could lead to more efficient production processes. Collaborative efforts between chemists and biologists will be crucial in translating these findings into tangible therapeutic benefits.
In conclusion,6-Benzothiazolamine,7-methoxy-(9CI) represents a significant compound in the field of chemical biology and pharmaceutical research. Its unique structure and promising biological activities make it an attractive candidate for further investigation. As our understanding of molecular interactions continues to grow, 269083-13-8 will undoubtedly play a vital role in shaping future therapeutic strategies.
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